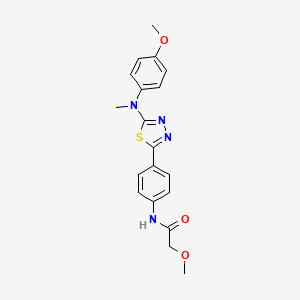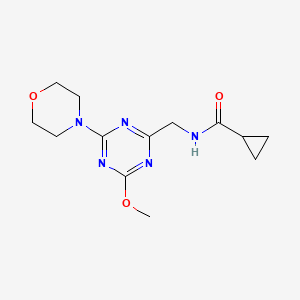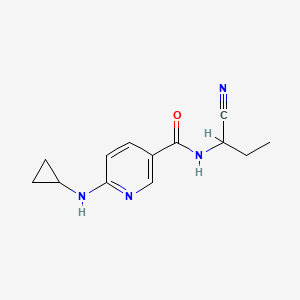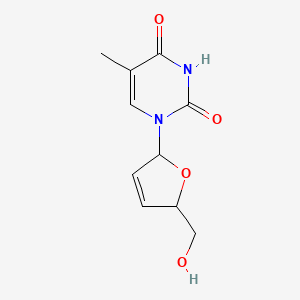![molecular formula C13H20N4O3 B2772379 Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2126161-83-7](/img/structure/B2772379.png)
Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a complex organic compound. It’s a derivative of β- (1,2,4-Triazol-1-yl)alanine . It’s also a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
This compound is used as a pivotal scaffold in the synthesis of complex organic molecules. For instance, Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing its utility in generating substituted piperidines through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Nativi et al. (1989) demonstrated the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals into protected amines, highlighting a method for the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives (Nativi, Reymond, & Vogel, 1989).
Novel Compounds and Methodologies
Moskalenko and Boev (2014) reported the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leading to new piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the compound's versatility in synthesizing heterocyclic structures (Moskalenko & Boev, 2014).
Scalable Synthesis for Research and Development
Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showing significant improvements over original routes and emphasizing its importance in research and development (Maton, Stazi, Manzo, Pachera, Ribecai, Stabile, Perboni, Giubellina, Bravo, Castoldi, Provera, Turco, Bryant, Westerduin, Profeta, Nalin, Miserazzi, Spada, Mingardi, Mattioli, & Andreotti, 2010).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
The compound acts as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is known to accelerate reaction rates and suppress cell cytotoxicity . The compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, affecting various cellular functions.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the context of click chemistry, the compound facilitates the formation of a triazole ring, a process that is integral to the synthesis of many biologically active compounds . The downstream effects of these pathways can vary widely, depending on the specific targets and the cellular context.
Pharmacokinetics
It is known that the compound is water-soluble , which can influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and the biochemical pathways it affects. In the context of click chemistry, the compound can facilitate the synthesis of a wide range of biologically active compounds . These compounds can have various effects on cellular functions, potentially leading to changes in cell signaling, immune response, and metabolic regulation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH, temperature, and presence of other molecules can affect the rate and efficiency of the CuAAC reaction . Additionally, the compound’s water solubility can influence its distribution within the body and its interaction with its targets .
Propriétés
IUPAC Name |
tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-12(2,3)20-11(18)17-6-5-13(9(7-17)19-13)10-14-8-15-16(10)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGWKNNJIGQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=NC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2772296.png)
![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)
![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)


